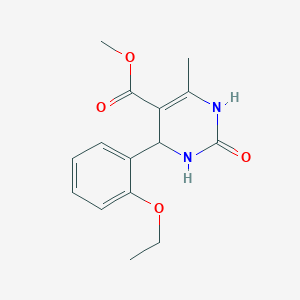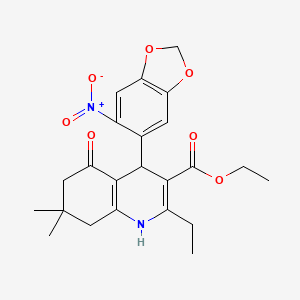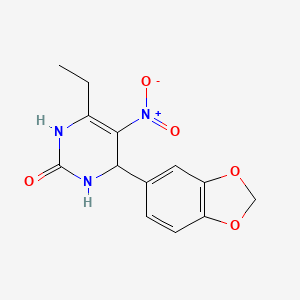
N-(3-hydroxypropyl)-N'-phenylurea
Descripción general
Descripción
N-(3-hydroxypropyl)-N'-phenylurea is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 194.105527694 g/mol and the complexity rating of the compound is 168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioremediation and Environmental Cleanup
N-(3-hydroxypropyl)-N'-phenylurea compounds play a significant role in environmental remediation. For instance, in the study of enhanced mineralization of the herbicide diuron, hydroxypropyl-β-cyclodextrin, a compound related to this compound, was used to increase the bioavailability of diuron in contaminated soils. This approach led to almost complete mineralization of diuron in soil systems, demonstrating the potential of such compounds in bioremediation technologies (Villaverde et al., 2012).
Herbicide Degradation
Hydroxylation of herbicides like isoproturon by fungi isolated from agricultural soil is another critical application. This compound derivatives are involved in the transformation of these herbicides, indicating the potential role of these compounds in managing herbicide pollution (Rønhede et al., 2005).
Phytocidal Action
The phytocidal action of N-(hydroxyalkyl), N'-phenylurea derivatives was evaluated against various plant species. These compounds exhibited significant phytocidal activity, suggesting their potential use in agriculture for weed control or as a model for developing new herbicides (Ostrowski et al., 1983).
Antithrombotic and Vasodilating Activities
N-(1-cyanoalkyl)-N-hydroxyureas, closely related to this compound, have shown potential as NO donors with antithrombotic and vasodilating activities. These compounds exhibit properties that could be beneficial in cardiovascular diseases treatment (Camehn & Rehse, 2000).
Cytotoxic Activity and Potential in Cancer Treatment
The synthesis and evaluation of N-(phenylcarbamoyl)benzamide, derived from this compound, demonstrated higher cytotoxic effects against HeLa cell lines. This indicates the potential use of these compounds in cancer treatment (Purwanto et al., 2020).
Synthesis of Unsymmetrical Arylurea Derivatives
Research into the benign synthesis of unsymmetrical arylurea derivatives, including N, N'-mono-, di-, and trisubstituted derivatives of phenylureas, has implications for the pharmaceutical and agricultural industries. This method provides a practical and eco-friendly approach for producing various phenylurea compounds (Chamni et al., 2020).
Scientific Research Applications of this compound
Bioremediation and Environmental Cleanup
This compound compounds play a significant role in environmental remediation. For instance, in the study of enhanced mineralization of the herbicide diuron, hydroxypropyl-β-cyclodextrin, a compound related to this compound, was used to increase the bioavailability of diuron in contaminated soils. This approach led to almost complete mineralization of diuron in soil systems, demonstrating the potential of such compounds in bioremediation technologies (Villaverde et al., 2012).
Herbicide Degradation
Hydroxylation of herbicides like isoproturon by fungi isolated from agricultural soil is another critical application. This compound derivatives are involved in the transformation of these herbicides, indicating the potential role of these compounds in managing herbicide pollution (Rønhede et al., 2005).
Phytocidal Action
The phytocidal action of N-(hydroxyalkyl), N'-phenylurea derivatives was evaluated against various plant species. These compounds exhibited significant phytocidal activity, suggesting their potential use in agriculture for weed control or as a model for developing new herbicides (Ostrowski et al., 1983).
Antithrombotic and Vasodilating Activities
N-(1-cyanoalkyl)-N-hydroxyureas, closely related to this compound, have shown potential as NO donors with antithrombotic and vasodilating activities. These compounds exhibit properties that could be beneficial in cardiovascular diseases treatment (Camehn & Rehse, 2000).
Cytotoxic Activity and Potential in Cancer Treatment
The synthesis and evaluation of N-(phenylcarbamoyl)benzamide, derived from this compound, demonstrated higher cytotoxic effects against HeLa cell lines. This indicates the potential use of these compounds in cancer treatment (Purwanto et al., 2020).
Synthesis of Unsymmetrical Arylurea Derivatives
Research into the benign synthesis of unsymmetrical arylurea derivatives, including N, N'-mono-, di-, and trisubstituted derivatives of phenylureas, has implications for the pharmaceutical and agricultural industries. This method provides a practical and eco-friendly approach for producing various phenylurea compounds (Chamni et al., 2020).
Propiedades
IUPAC Name |
1-(3-hydroxypropyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-4-7-11-10(14)12-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMMMXSXNVWZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198003 | |
| Record name | Urea, 1-(3-hydroxypropyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4974-07-6 | |
| Record name | Urea, 1-(3-hydroxypropyl)-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(3-hydroxypropyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[13-(ethoxycarbonyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl]dibenzoic acid](/img/structure/B3822285.png)


![N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3822313.png)
![2-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione acetate](/img/structure/B3822316.png)

![2,7-bis(4'-chloro-4-biphenylyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B3822325.png)
![methyl 5-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3822331.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]methanamine](/img/structure/B3822336.png)
![3-(2-fluorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B3822346.png)


![3-acetyl-3a,8b-dihydroxy-2-methyl-3a,8b-dihydroindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B3822355.png)

